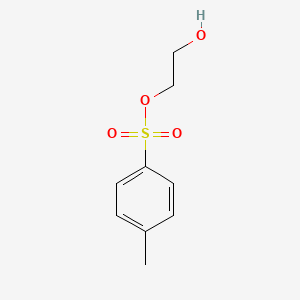
3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of a nitro group at the 5-position of the benzimidazole ring and a propionic acid side chain makes this compound particularly interesting for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of ortho-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. For example, ortho-phenylenediamine can react with formic acid to form benzimidazole.
Nitration: The benzimidazole core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Introduction of the Propionic Acid Side Chain: The nitrated benzimidazole is then subjected to a Friedel-Crafts acylation reaction with propionic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the propionic acid side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogens (chlorine, bromine), sulfuric acid, alkyl halides.
Esterification: Alcohols (methanol, ethanol), sulfuric acid or hydrochloric acid as catalysts.
Major Products Formed
Reduction: 3-(5-Amino-1H-benzoimidazol-2-yl)-propionic acid.
Substitution: Various halogenated, sulfonated, or alkylated derivatives of the benzimidazole ring.
Esterification: Methyl or ethyl esters of this compound.
科学研究应用
3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, antifungal, and antiviral activities. The nitro group and benzimidazole core are known to interact with various biological targets, making this compound a candidate for drug development.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to cytotoxic effects. The benzimidazole core can bind to various enzymes and receptors, modulating their activity and affecting cellular processes.
相似化合物的比较
Similar Compounds
2-(5-Nitro-1H-benzoimidazol-2-yl)-acetic acid: Similar structure but with an acetic acid side chain instead of propionic acid.
5-Nitro-1H-benzoimidazole: Lacks the propionic acid side chain.
3-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid: Similar structure but with a butyric acid side chain.
Uniqueness
3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid is unique due to the presence of both the nitro group and the propionic acid side chain, which confer specific chemical reactivity and biological activity. The propionic acid side chain can enhance the compound’s solubility and bioavailability, making it a valuable compound for various applications.
属性
IUPAC Name |
3-(6-nitro-1H-benzimidazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c14-10(15)4-3-9-11-7-2-1-6(13(16)17)5-8(7)12-9/h1-2,5H,3-4H2,(H,11,12)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLXRNJPINFWOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














